1-Chloro-4-nitro-2-(trichloromethoxy)benzene

Descripción

Structural Characterization and International Union of Pure and Applied Chemistry Nomenclature

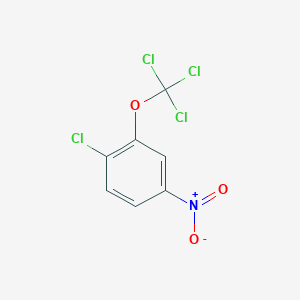

The structural characterization of 1-Chloro-4-nitro-2-(trichloromethoxy)benzene reveals a benzene ring bearing three distinct substituents at specific positions that fundamentally alter the electronic distribution and chemical properties of the aromatic system. According to International Union of Pure and Applied Chemistry nomenclature conventions, the compound is systematically named as this compound, where the numbering system begins with the chloro substituent at position 1, establishing the reference point for the remaining substituents. The structural architecture features a chlorine atom directly bonded to the benzene ring at position 1, a nitro group (-NO₂) attached at position 4, and a trichloromethoxy group (-OCCl₃) located at position 2.

The trichloromethoxy functional group represents a particularly significant structural feature, consisting of an oxygen atom that bridges the benzene ring to a trichloromethyl carbon center. This arrangement creates a sterically demanding substituent that significantly influences the overall molecular geometry and electronic properties of the compound. The electron-withdrawing nature of all three substituents creates a highly electrondeficient aromatic system, with the nitro group being the strongest electron-withdrawing group, followed by the trichloromethoxy moiety and the chloro substituent. The positioning of these groups in a 1,2,4-trisubstitution pattern results in both steric and electronic interactions that affect the compound's reactivity and stability.

The molecular geometry adopts a planar configuration for the benzene ring, with the substituents extending outward from the aromatic plane. The trichloromethoxy group introduces significant steric bulk due to the three chlorine atoms attached to the methyl carbon, potentially influencing intermolecular interactions and crystal packing arrangements. The nitro group remains coplanar with the benzene ring to maximize orbital overlap and electron delocalization, while the chloro substituent maintains its typical carbon-chlorine bond length and angle relationships observed in other chlorinated aromatics.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₇H₃Cl₄NO₃, reflecting the presence of seven carbon atoms, three hydrogen atoms, four chlorine atoms, one nitrogen atom, and three oxygen atoms within the molecular structure. This composition indicates a molecular weight of approximately 290.9 grams per mole, calculated based on standard atomic masses of the constituent elements. The high chlorine content, comprising four chlorine atoms, contributes significantly to the overall molecular weight, with chlorine representing approximately 48.8% of the total molecular mass.

The molecular formula analysis reveals several important characteristics about the compound's composition and properties. The carbon-to-hydrogen ratio of 7:3 indicates a highly unsaturated system, consistent with the presence of an aromatic benzene ring and the absence of alkyl side chains beyond the methoxy linkage. The presence of four chlorine atoms classifies this compound as a polyhalogenated aromatic derivative, placing it within a category of compounds known for their environmental persistence and unique chemical properties.

| Element | Count | Atomic Mass (amu) | Contribution to Molecular Weight (amu) | Percentage by Mass (%) |

|---|---|---|---|---|

| Carbon | 7 | 12.011 | 84.077 | 28.9 |

| Hydrogen | 3 | 1.008 | 3.024 | 1.0 |

| Chlorine | 4 | 35.453 | 141.812 | 48.8 |

| Nitrogen | 1 | 14.007 | 14.007 | 4.8 |

| Oxygen | 3 | 15.999 | 47.997 | 16.5 |

| Total | 18 | - | 290.917 | 100.0 |

The elemental composition indicates that the compound possesses a relatively high degree of halogenation, with chlorine representing nearly half of the molecular weight. This high halogen content contributes to increased molecular density and influences various physical properties including boiling point, melting point, and solubility characteristics. The oxygen content, derived from both the nitro group and the methoxy linkage, provides sites for potential hydrogen bonding interactions and influences the compound's polarity and intermolecular forces.

Historical Development and Scientific Context

The historical development of compounds similar to this compound can be traced through the broader evolution of halogenated aromatic chemistry and nitroaromatic compound synthesis. The preparation of related polyhalogenated nitroaromatic compounds has been documented in scientific literature, with synthetic methodologies developing progressively throughout the twentieth century as understanding of aromatic substitution reactions advanced. The chlorination of nitrobenzene derivatives and the introduction of trichloromethoxy functionalities represent significant synthetic challenges that have been addressed through various methodological approaches.

The synthesis of compounds bearing trichloromethoxy groups typically involves the reaction of phenolic precursors with trichloromethyl chloride or related reagents under specific reaction conditions. Historical synthetic approaches to similar compounds have employed Friedel-Crafts catalysis and other electrophilic aromatic substitution methodologies to introduce chloro substituents onto nitroaromatic systems. The development of methods for introducing multiple halogen atoms while maintaining regioselectivity has been a significant focus of synthetic organic chemistry research.

The scientific context of this compound class relates to their potential applications in pharmaceutical chemistry, agrochemical development, and materials science. Polyhalogenated aromatic compounds have historically served as intermediates in the synthesis of more complex molecules, including pharmaceutical agents and agricultural chemicals. The electron-withdrawing properties of the multiple substituents make these compounds valuable as building blocks for further synthetic transformations, particularly in reactions requiring activated aromatic systems.

Research into related compounds has revealed important structure-activity relationships that inform the design of new molecules with desired properties. The combination of nitro and halogen substituents creates compounds with unique electronic properties that can be exploited in various applications. The trichloromethoxy group, in particular, represents a relatively uncommon functional group that may impart distinctive properties compared to simpler alkoxy or halogen substituents.

Isomeric Relationships and Comparative Molecular Systems

The isomeric relationships of this compound with related compounds provide valuable insights into the effects of substituent positioning on molecular properties and reactivity. Several constitutional isomers sharing the same molecular formula C₇H₃Cl₄NO₃ have been identified and characterized, including 2-Chloro-4-nitro-1-(trichloromethoxy)benzene and 4-Chloro-1-nitro-2-(trichloromethoxy)benzene. These isomeric compounds demonstrate how different arrangements of identical substituents can lead to variations in chemical behavior, physical properties, and synthetic accessibility.

The 2-Chloro-4-nitro-1-(trichloromethoxy)benzene isomer, with International Union of Pure and Applied Chemistry identification number 71669431, represents a different substitution pattern where the trichloromethoxy group occupies the 1-position rather than the 2-position. This positional change affects the electronic distribution within the aromatic system and influences the relative proximity of electron-withdrawing groups. The compound maintains the same molecular weight of 290.9 grams per mole but exhibits different chemical and physical properties due to the altered substitution pattern.

Similarly, the 4-Chloro-1-nitro-2-(trichloromethoxy)benzene isomer demonstrates another possible arrangement of the three substituents around the benzene ring. In this configuration, the nitro group occupies the 1-position, the trichloromethoxy group remains at the 2-position, and the chloro substituent moves to the 4-position. This arrangement creates different steric and electronic interactions compared to the original compound, potentially affecting reactivity patterns and intermolecular interactions.

| Isomer | Chloro Position | Nitro Position | Trichloromethoxy Position | PubChem CID | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| This compound | 1 | 4 | 2 | - | 290.9 |

| 2-Chloro-4-nitro-1-(trichloromethoxy)benzene | 2 | 4 | 1 | 71669431 | 290.9 |

| 4-Chloro-1-nitro-2-(trichloromethoxy)benzene | 4 | 1 | 2 | 71669415 | 290.9 |

The comparative analysis of these isomeric systems reveals important structure-property relationships that influence both chemical reactivity and physical characteristics. The relative positioning of electron-withdrawing groups affects the overall electron density distribution within the aromatic ring, influencing nucleophilic and electrophilic substitution reactions. The proximity of the nitro group to the trichloromethoxy substituent in different isomers creates varying degrees of steric hindrance and electronic interaction, potentially affecting reaction kinetics and thermodynamic stability.

The study of these isomeric relationships also provides insights into synthetic accessibility and potential synthetic pathways. Different substitution patterns may require different synthetic approaches, with some isomers being more readily accessible through specific reaction sequences. The electronic effects of substituent positioning influence the regioselectivity of further functionalization reactions, making certain isomers more suitable as synthetic intermediates for specific target molecules.

Propiedades

IUPAC Name |

1-chloro-4-nitro-2-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl4NO3/c8-5-2-1-4(12(13)14)3-6(5)15-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQXGEYSHJFTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])OC(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Conditions

- Starting Material: 2-chloro-4-(trichloromethoxy)benzene

- Nitrating Agents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)

- Temperature: Typically maintained between 0°C and 50°C to control the rate and selectivity of nitration

- Solvent: Usually the acid mixture itself acts as the reaction medium

Mechanism and Selectivity

- The electrophilic aromatic substitution targets the position para to the chlorine substituent, which is ortho to the trichloromethoxy group, favoring the formation of the 1-chloro-4-nitro-2-(trichloromethoxy)benzene.

- The electron-withdrawing nature of the trichloromethoxy and chloro groups directs nitration to the less hindered position.

Purification

- Post-reaction, the mixture is quenched with water and extracted using organic solvents such as dichloromethane.

- Crystallization or recrystallization from suitable solvents (e.g., ethanol or petroleum ether) yields the pure compound.

Yield and Purity

- Yields typically range from 60% to 85%, depending on reaction scale and conditions.

- Purity is confirmed by melting point analysis, IR, NMR, and mass spectrometry.

Alternative Route: Introduction of Trichloromethoxy Group

Starting from 1-Chloro-4-nitrobenzene

- The trichloromethoxy group can be introduced via nucleophilic substitution reactions using reagents such as trichloromethylating agents (e.g., trichloromethyl hypochlorite or trichloromethyl anion equivalents).

- This method is less common due to the sensitivity of the nitro group under strongly nucleophilic or basic conditions.

Catalysts and Conditions

- Use of phase transfer catalysts (e.g., tetrabutylammonium salts) to facilitate the substitution.

- Mild bases such as potassium carbonate or sodium carbonate can be employed to generate the nucleophile in situ.

- Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their polar aprotic nature.

Limitations

- Potential side reactions include reduction or displacement of the nitro group.

- Requires strict control of temperature and reaction time to minimize by-products.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nitration of 2-chloro-4-(trichloromethoxy)benzene | 2-chloro-4-(trichloromethoxy)benzene | HNO3/H2SO4, 0–50°C | 60–85 | High regioselectivity, straightforward | Requires strong acids, potential for over-nitration |

| Trichloromethoxy introduction on chloronitrobenzene | 1-chloro-4-nitrobenzene | Trichloromethylating agent, base, PTC | 40–60 | Direct functionalization | Sensitive to conditions, lower yield |

Research Findings and Analytical Data

Spectroscopic Characterization:

- IR spectra show characteristic nitro group absorptions near 1520 and 1340 cm⁻¹.

- $$ ^1H $$-NMR confirms aromatic proton environments consistent with substitution pattern.

- Mass spectrometry confirms molecular ion peak corresponding to C7H2Cl4NO3 (molecular weight ~288 g/mol).

-

- Melting points typically range between 130–140°C.

- Compound shows good stability under standard storage conditions but decomposes upon strong heating beyond 200°C.

-

- Studies indicate that maintaining lower temperatures during nitration improves selectivity and yield.

- Use of mixed acid nitration systems is preferred over nitric acid alone for better control.

Análisis De Reacciones Químicas

1-Chloro-4-nitro-2-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Hydrolysis: The trichloromethoxy group can be hydrolyzed to form corresponding phenols under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, 1-Chloro-4-nitro-2-(trichloromethoxy)benzene serves as an intermediate for the production of more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows it to undergo various chemical transformations, making it valuable in synthetic pathways.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Deactivated towards electrophilic aromatic substitution due to electron-withdrawing groups. |

| Reduction Reactions | Nitro group can be reduced to amine using reducing agents like hydrogen gas. |

| Oxidation Reactions | Can oxidize at trichloromethyl group to form carboxylic acids or derivatives. |

Biology

Research indicates that compounds with similar structures exhibit antimicrobial and anticancer properties. The chlorinated nature of this compound may enhance its biological activity.

Antimicrobial Activity:

Several studies have shown that halogenated compounds can demonstrate significant antimicrobial effects against various bacterial strains.

Table 2: Antimicrobial Activity of Halogenated Compounds

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 32 µg/mL |

| Trichloroethylene | E. coli, S. aureus | 16 µg/mL |

| Dichlorobenzene | E. coli, S. aureus | 64 µg/mL |

Medicine

This compound has potential applications in the pharmaceutical industry, particularly in the synthesis of antibiotics such as chloramphenicol, which is used to treat bacterial infections.

Case Study: Synthesis of Chloramphenicol

The synthesis pathway involves the use of chlorinated aromatic compounds, including this compound as a key intermediate.

Industry

Due to its unique functional groups, this compound is also explored for use in developing new materials and chemical processes. Its stability under standard conditions makes it suitable for various industrial applications.

Research into the biological activity of this compound has focused on its effects on cellular mechanisms and potential therapeutic applications.

Cytotoxicity Studies

Studies indicate that halogenated compounds can induce apoptosis in cancer cell lines:

Case Study: Cytotoxic Effects on HeLa Cells

- IC50 Value: Approximately 25 µM

- Mechanism: Induction of apoptosis via mitochondrial pathways leading to increased reactive oxygen species (ROS).

Enzyme Inhibition

The compound may also act as an inhibitor for enzymes involved in metabolic pathways:

Table 3: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Competitive | 15 |

| Butyrylcholinesterase (BuChE) | Non-competitive | 20 |

| Cyclooxygenase (COX) | Mixed-type | 30 |

Mecanismo De Acción

The mechanism by which 1-Chloro-4-nitro-2-(trichloromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and trichloromethoxy groups can also participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and interactions .

Comparación Con Compuestos Similares

Structural and Electronic Differences

The table below compares key structural and electronic properties of 1-chloro-4-nitro-2-(trichloromethoxy)benzene with analogous halogenated nitrobenzenes:

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Electronic Effects |

|---|---|---|---|---|

| This compound | Cl (1), NO₂ (4), -O-CCl₃ (2) | C₇H₃Cl₄NO₃ | 290.86 | Strong EWGs (-NO₂, -O-CCl₃); high polarizability |

| 1-Chloro-4-nitro-2-(trifluoromethoxy)benzene | Cl (1), NO₂ (4), -O-CF₃ (2) | C₇H₃ClF₃NO₃ | 257.51 | Moderate EWGs (-NO₂, -O-CF₃); lower steric bulk |

| 1-Chloro-4-nitro-2-(trifluoromethyl)benzene | Cl (1), NO₂ (4), -CF₃ (2) | C₇H₃ClF₃NO₂ | 225.55 | Strong EWG (-CF₃); higher volatility |

| 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene | Cl (2), NO₂ (4), -O-CF₃ (1) | C₇H₃ClF₃NO₃ | 257.51 | Altered substituent positions; varied resonance effects |

Key Observations :

- Electron-Withdrawing Capacity : The trichloromethoxy group (-O-CCl₃) exhibits greater polarizability compared to trifluoromethoxy (-O-CF₃) due to chlorine’s larger atomic size, enhancing electrophilic substitution deactivation .

- Steric Effects : The bulkier -O-CCl₃ group may hinder reactions at the aromatic ring compared to -O-CF₃ .

Actividad Biológica

1-Chloro-4-nitro-2-(trichloromethoxy)benzene is a chlorinated aromatic compound that has garnered attention for its biological activity, particularly in toxicological studies and its potential carcinogenic effects. This article summarizes the relevant findings regarding its biological activity, including toxicity, mutagenicity, and potential health risks based on diverse research sources.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H3Cl4N2O2 |

| Molecular Weight | 267.36 g/mol |

| Appearance | Light yellow crystalline solid |

| Solubility | Soluble in organic solvents |

| Melting Point | 70-72 °C |

Carcinogenicity

Research indicates that this compound exhibits significant carcinogenic potential. A notable study conducted by Weisburger et al. (1978) involved administering the compound to male and female Charles River CD rats over an extended period. The results demonstrated a statistically significant increase in vascular tumors among treated groups, particularly at higher doses (4,000 ppm initially reduced to 1,000 ppm) .

In another study, methemoglobinemia was observed in both male and female rats exposed to varying concentrations of the compound, indicating hematological toxicity . The findings suggest that prolonged exposure may lead to serious health consequences, including anemia and other blood disorders.

Mutagenicity

This compound has been shown to possess mutagenic properties. In assays using Salmonella typhimurium, the compound produced a significant increase in mutations in specific strains (TA1535), although results varied across different strains . Additionally, it was found to induce DNA strand breaks and chromosomal aberrations in cultured mammalian cells, further supporting its classification as a mutagen .

The biological activity of this compound can be attributed to its ability to undergo metabolic activation, resulting in the formation of reactive metabolites such as 4-chloroaniline. These metabolites are implicated in oxidative stress and cellular damage, leading to various pathological conditions .

Oxidative Stress and Hematotoxicity

The compound has been associated with oxidative erythrocyte injury, leading to macrocytic anemia characterized by increased Heinz bodies and polychromasia in red blood cells. Histopathological examinations revealed significant changes in the spleen and liver of exposed animals, including hemosiderin accumulation and hepatocyte necrosis .

Environmental Impact

Given its chemical stability and potential for bioaccumulation, this compound poses environmental risks. Its persistence as a pollutant can lead to long-term ecological effects, impacting aquatic life and potentially entering human food chains through bioaccumulation.

Case Studies

Several case studies have documented the effects of exposure to this compound:

- Occupational Exposure : Workers in industries utilizing chlorinated compounds reported symptoms consistent with methemoglobinemia after prolonged exposure to this compound.

- Environmental Assessments : Studies conducted near manufacturing sites indicated elevated levels of the compound in soil and water samples, correlating with increased incidences of respiratory issues among local populations.

Q & A

Q. What are the common synthetic routes for preparing 1-chloro-4-nitro-2-(trichloromethoxy)benzene?

A typical method involves nucleophilic aromatic substitution or coupling reactions. For example, 1-chloro-4-nitro-2-(trifluoromethoxy)benzene (a structurally similar compound) was synthesized by reacting 1-methylpiperidin-4-ol with the chloro-nitro precursor in DMSO using potassium tert-butoxide as a base. The reaction mixture is stirred at room temperature, followed by purification via flash chromatography . Another approach for analogous nitro-aromatic compounds involves refluxing substituted benzaldehydes with triazole derivatives in ethanol under acidic conditions, though solvent and catalyst choices may vary depending on substituent reactivity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Standard characterization includes:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F for trifluoromethoxy groups) to confirm substituent positions.

- FT-IR to identify functional groups (e.g., nitro stretching vibrations near 1520–1350 cm⁻¹).

- Mass spectrometry (HRMS) for molecular ion verification.

- X-ray crystallography (if crystalline) to resolve structural ambiguities. Proper storage at 2–8°C is critical to prevent decomposition during analysis .

Q. What safety protocols should be followed during handling?

- Use PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of vapors or dust.

- Dispose of waste via certified hazardous waste contractors, as nitro-aromatic compounds may persist in the environment .

Advanced Research Questions

Q. How can researchers troubleshoot impurities during synthesis?

Common impurities arise from incomplete substitution or side reactions (e.g., demethylation of the trichloromethoxy group). Strategies include:

- Optimizing reaction time and temperature : Prolonged reflux or higher temperatures may improve yields but risk decomposition.

- Purification : Flash chromatography (2–10% MeOH in DCM) or recrystallization from ethanol/water mixtures .

- Monitoring by TLC or HPLC to track reaction progress and identify byproducts .

Q. What mechanistic insights exist for reactions involving this compound?

The trichloromethoxy group acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position relative to the nitro group. In nucleophilic reactions (e.g., with amines), the chloro substituent is typically displaced via a two-step mechanism: (1) base-assisted deprotonation of the nucleophile and (2) aromatic ring activation by nitro/trichloromethoxy groups . Kinetic studies using deuterated solvents or isotopic labeling could further elucidate pathways.

Q. Are there reported contradictions in physicochemical data for this compound?

Discrepancies in solubility and stability are noted across studies. For example:

- Some sources recommend storage at 2–8°C , while others omit temperature specifics for related nitro-aromatics .

- Conflicting solubility data in polar vs. nonpolar solvents may arise from batch-specific impurities or hydration states. Researchers should validate conditions empirically and cross-reference multiple sources .

Q. What are potential applications in medicinal chemistry or agrochemical research?

While direct studies are limited, structurally similar compounds exhibit:

- Antimicrobial activity : Nitro-aromatics often target bacterial nitroreductases .

- Herbicidal properties : The trichloromethoxy group may enhance lipid membrane permeability in plant pathogens .

- Kinase inhibition : Derivatives of chloro-nitrobenzenes have been explored as PfPK6 inhibitors for antimalarial drug development .

Methodological Recommendations

Q. How should researchers design experiments to assess environmental persistence?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.